
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group attached to an imidazolidine ring, which is further substituted with a methylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with a suitable imidazolidine precursor. One common method includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting 3,4-dichloroaniline with glyoxal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the imidazolidine ring.
Introduction of the methylidene group: The resulting imidazolidine intermediate is then treated with formaldehyde in the presence of a catalyst like p-toluenesulfonic acid. This step introduces the methylidene group at the 5-position of the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with altered ring structures.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Some derivatives have been evaluated for their ability to inhibit specific enzymes or receptors, making them potential candidates for drug development.
Industry: Utilized in the development of new materials and chemical processes. Its unique structure allows for the design of novel compounds with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. Additionally, the compound’s interaction with cellular receptors can modulate signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group but has a different ring structure, leading to distinct chemical properties and biological activities.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known as DCMU, this compound is an herbicide that inhibits photosynthesis. It has a similar dichlorophenyl group but differs in its overall structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57647-65-1 |
|---|---|
Molecular Formula |
C10H6Cl2N2O2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-5-9(15)13-10(16)14(5)6-2-3-7(11)8(12)4-6/h2-4H,1H2,(H,13,15,16) |
InChI Key |
UWBPRXFOXSRNPD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)NC(=O)N1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


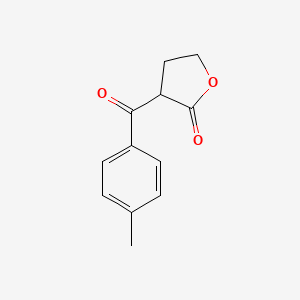
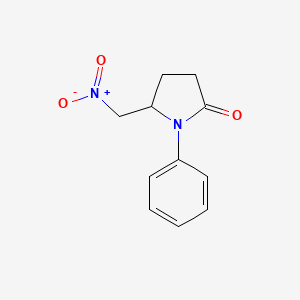
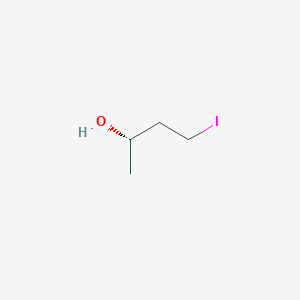
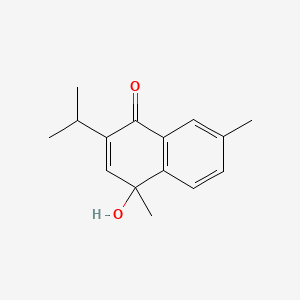
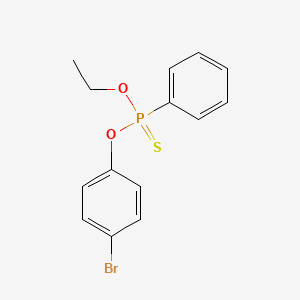
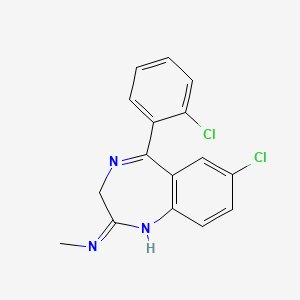
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
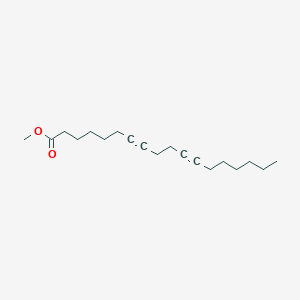
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
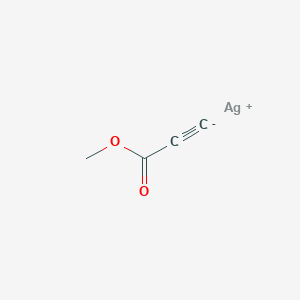

![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
